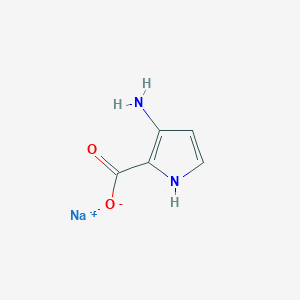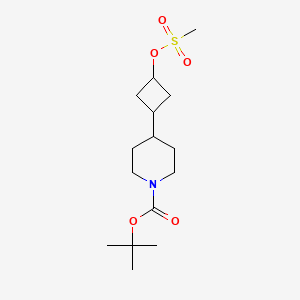
tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a cyclobutyl group substituted with a methylsulfonyl oxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, where a suitable cyclobutyl halide reacts with the piperidine derivative.
Attachment of the Methylsulfonyl Oxy Group: The methylsulfonyl oxy group is introduced through a sulfonation reaction, where a methylsulfonyl chloride reacts with the cyclobutyl group.
Formation of the tert-Butyl Ester: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the cyclobutyl group.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The methylsulfonyl oxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include oxidized derivatives of the piperidine ring and cyclobutyl group.
Reduction: The major product is the corresponding alcohol of the ester group.
Substitution: Substituted derivatives with various functional groups replacing the methylsulfonyl oxy group.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Uniqueness:
- The presence of the cyclobutyl group in tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate distinguishes it from other similar compounds.
- The unique structural features contribute to its distinct chemical reactivity and potential applications.
Propiedades
Fórmula molecular |
C15H27NO5S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-methylsulfonyloxycyclobutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO5S/c1-15(2,3)20-14(17)16-7-5-11(6-8-16)12-9-13(10-12)21-22(4,18)19/h11-13H,5-10H2,1-4H3 |
Clave InChI |
RLOBMRPQXXKJNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC(C2)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


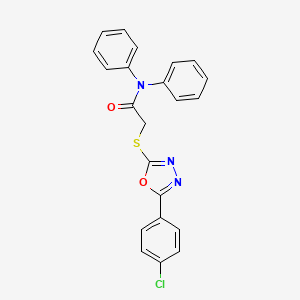


![6-(4-Bromophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781019.png)


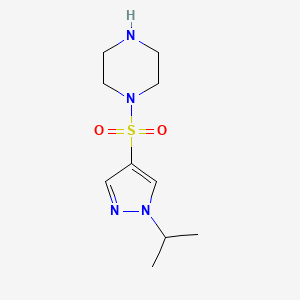
![6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781031.png)
![2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11781032.png)
![2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole](/img/structure/B11781039.png)
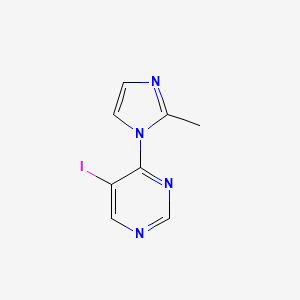
![1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781051.png)

